molecular formula C17H20N4O5S B2836493 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1286728-19-5

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2836493
CAS No.: 1286728-19-5
M. Wt: 392.43
InChI Key: KLCPJJNOHADANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone” features a unique hybrid structure combining an azetidine ring, a 3-methyl-1,2,4-oxadiazole moiety, and a morpholinosulfonyl-substituted phenyl group. The morpholinosulfonyl group may enhance solubility and metabolic stability compared to simpler sulfonamides . Structural elucidation of such compounds typically relies on NMR, UV spectroscopy, and crystallography, as demonstrated in analogous studies .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-12-18-16(26-19-12)14-10-20(11-14)17(22)13-2-4-15(5-3-13)27(23,24)21-6-8-25-9-7-21/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPJJNOHADANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone , with CAS number 1286697-11-7 , is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as antimicrobial and anti-inflammatory properties. This article reviews its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N5O2C_{11}H_{11}N_{5}O_{2}, with a molecular weight of 245.24 g/mol . The structure includes an oxadiazole ring, which is known for its bioactivity.

PropertyValue
Molecular FormulaC11H11N5O2C_{11}H_{11}N_{5}O_{2}
Molecular Weight245.24 g/mol
CAS Number1286697-11-7

The biological activity of oxadiazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets:

  • Anticancer Activity : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as:
    • Telomerase
    • Histone Deacetylases (HDAC)
    • Thymidylate Synthase
    • Thymidine Phosphorylase
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial and viral pathogens. The mechanism involves disrupting metabolic pathways essential for microbial survival.
  • Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Studies

A study published in Nature Reviews Cancer highlighted the efficacy of 1,3,4-oxadiazole derivatives in targeting cancer cell lines. The compound's ability to inhibit HDAC and telomerase was particularly noted, leading to reduced proliferation in breast and colon cancer models .

Antimicrobial Activity

Research conducted by Niu et al. (2023) demonstrated that oxadiazole derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to evaluate effectiveness .

Anti-inflammatory Properties

In a recent pharmacological study, compounds similar to this oxadiazole derivative were shown to reduce inflammation in murine models of arthritis by downregulating TNF-alpha and IL-6 levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
1,3,4-Oxadiazole Derivative AAnticancerInhibits HDAC
1,3,4-Oxadiazole Derivative BAntimicrobialDisrupts bacterial cell wall synthesis
1,3,4-Oxadiazole Derivative CAnti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Rings Functional Groups Molecular Weight (g/mol)*
Target Compound Azetidine, 1,2,4-oxadiazole Morpholinosulfonyl, methanone ~395.4
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, ethanone ~525.5
2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone 1,3,4-Oxadiazole, 1,2,4-triazole Aryl, ethanone ~450–500 (varies by substituent)

Key Observations :

  • The target compound’s 1,2,4-oxadiazole ring offers greater metabolic resistance compared to 1,2,4-triazoles, which are prone to hydrolytic cleavage .
  • The morpholinosulfonyl group improves aqueous solubility relative to phenylsulfonyl derivatives, critical for bioavailability .

Comparison :

  • The target compound’s synthesis may involve azetidine ring formation followed by oxadiazole cyclization, akin to triazole-ethanone coupling in .
  • Morpholinosulfonyl introduction could mirror sulfonylation steps in phenylsulfonyl derivatives .

Spectroscopic Characterization

Table 3: Representative NMR Data for Core Functional Groups
Compound Type ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Source
1,2,4-Oxadiazole derivatives 2.5–3.0 (CH₃ of oxadiazole) 165–170 (C=N of oxadiazole) [3, 5]
Phenylsulfonyl triazoles 7.5–8.1 (aromatic protons) 125–140 (aromatic carbons) [1]
Morpholinosulfonyl group 3.6–3.8 (morpholine CH₂), 7.3–7.7 (aryl) 45–50 (morpholine C), 125–135 (aryl) [5]

Insights :

  • The target compound’s ¹H-NMR would show distinct signals for the azetidine ring (δ 3.0–4.0) and morpholine CH₂ groups (δ 3.6–3.8), differentiating it from triazole-based analogs .
  • ¹³C-NMR would confirm oxadiazole C=N at ~165–170 ppm, contrasting with triazole C=N at ~150–155 ppm .

Q & A

Q. What synthetic strategies are optimal for constructing the azetidine-oxadiazole core in this compound?

The azetidine-oxadiazole core can be synthesized via cyclization reactions using precursors like substituted hydrazides and nitriles. Key steps include:

  • Azetidine formation : Employ polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during ring closure .
  • Oxadiazole assembly : Use dehydrating agents (e.g., POCl₃, acetic anhydride) under reflux conditions (80–120°C) to promote cyclization .
  • Morpholinosulfonyl incorporation : Introduce the sulfonyl group via nucleophilic substitution with morpholine, requiring precise pH control (7–9) to avoid side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (C-5 substitution) and azetidine stereochemistry using ¹H/¹³C NMR .
  • HPLC-MS : Assess purity (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the azetidine or sulfonyl groups if NMR data are inconclusive .

Q. What preliminary assays are recommended to evaluate its biological activity?

Screen for bioactivity using:

  • Enzyme inhibition assays : Target kinases or proteases, leveraging the oxadiazole’s metal-binding capacity and sulfonyl group’s hydrogen-bonding potential .
  • Cellular viability tests : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, noting the morpholino group’s role in membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

SAR strategies include:

  • Substituent variation : Replace the 3-methyl group on the oxadiazole with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on target binding .
  • Bioisosteric replacement : Substitute the morpholinosulfonyl group with a piperazine sulfonamide to modulate solubility and metabolic stability .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions between the azetidine nitrogen and active-site residues .

Q. What experimental controls are critical when analyzing contradictory bioassay data?

Address discrepancies by:

  • Batch consistency checks : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out degradation .
  • Counter-screening : Test against off-target proteins (e.g., cytochrome P450 isoforms) to confirm selectivity .
  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to normalize activity baselines .

Q. How can enantioselective synthesis be achieved for the azetidine moiety?

Enantiopure azetidines require:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during ring-closing metathesis to induce asymmetry .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
  • Circular dichroism (CD) : Validate enantiomeric excess (>90%) by comparing experimental CD spectra with computational models .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) testing : Incubate at pH 1.2 (37°C, 2 h) to mimic oral administration, monitoring degradation via LC-MS .
  • Plasma stability assays : Use human plasma to evaluate esterase-mediated hydrolysis of the ketone group .
  • Forced degradation studies : Expose to UV light (254 nm) and reactive oxygen species (H₂O₂) to identify photolytic/oxidative liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.